N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a cyclopenta[d]pyrimidine derivative featuring a 4-fluorophenyl acetamide moiety and a 3-hydroxypropyl substituent. Structurally, it combines a bicyclic pyrimidine core with a thioacetamide linker, which is critical for modulating biological activity and physicochemical properties.
Synthesis of such compounds typically involves alkylation of pyrimidinone precursors with chloroacetamide derivatives under basic conditions. For example, and highlight methods using sodium acetate or sodium methylate to facilitate nucleophilic substitution reactions between thiol-containing heterocycles and chloroacetamides .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-12-5-7-13(8-6-12)20-16(24)11-26-17-14-3-1-4-15(14)22(9-2-10-23)18(25)21-17/h5-8,23H,1-4,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSSHPNXHCQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in pharmaceutical applications. Its unique structure suggests various biological activities that merit detailed exploration. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀FN₃O₃S
- Molecular Weight : 377.4 g/mol
- CAS Number : 899977-42-5
The compound features a fluorophenyl group and a tetrahydropyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound appears to be multifaceted:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in modulating the Type III secretion system (T3SS) in bacterial pathogens, which is crucial for their virulence .
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. In vitro assays have shown that it can significantly reduce bacterial load in cultured cells .
- Cytotoxic Effects : Studies indicate that at higher concentrations, this compound exhibits cytotoxic properties against certain cancer cell lines. This suggests a possible role in cancer therapy .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
In Vivo Studies
Limited in vivo studies have been reported; however, preliminary animal models suggest promising results in reducing tumor growth and enhancing immune response when administered at therapeutic doses.
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for:
- Antibiotic Development : As a potential lead compound for new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Further investigation into its cytotoxic effects could pave the way for novel cancer treatments.
- Anti-inflammatory Agents : Its ability to modulate immune responses may be beneficial in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine core and the aryl acetamide group. Key comparisons include:
- Polarity and Solubility: The 3-hydroxypropyl group in the target compound likely enhances water solubility compared to the diethylamino substituent in ’s analog, which is more lipophilic due to its tertiary amine and trifluoromethoxy group .
- Electronic Effects : The electron-withdrawing fluorine in the 4-fluorophenyl group may influence binding affinity differently than the electron-deficient trifluoromethoxy group in or the chloro substituent in .
Physicochemical Properties
- Melting Points : Compound 24 () has a melting point of 197–198°C, reflecting its crystalline stability, while the target compound’s melting point is unreported but expected to be lower due to the flexible hydroxypropyl chain .
- Molecular Weight : LC-MS data for Compound 24 (m/z 326.0 [M+H]+) indicates a molecular weight consistent with its structure; the target compound’s molecular weight can be estimated to be ~380–400 g/mol based on structural similarity .
Q & A
(Basic) What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of structurally related acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(4-fluorophenyl)acetamide (a key intermediate for similar compounds) is synthesized by refluxing chloroacetyl chloride with 4-fluoroaniline in ethanol, followed by crystallization . For the target compound, the thioacetamide moiety may be introduced via a reaction between a pyrimidinyl thiol intermediate and 2-chloroacetamide derivatives under basic conditions (e.g., sodium acetate in ethanol) . Optimization strategies include:
- Temperature control : Reflux (~78°C for ethanol) ensures efficient reactivity while minimizing side products.
- Catalyst use : Anhydrous sodium acetate acts as a base to deprotonate thiol groups, enhancing nucleophilicity .
- Purification : Recrystallization from ethanol-dioxane mixtures (1:2) improves purity .
(Basic) What spectroscopic and crystallographic methods are employed to confirm the compound’s structure?
Methodological Answer:
- NMR spectroscopy : and NMR (e.g., in DMSO-d6) identify proton environments (e.g., aromatic protons at δ 6.77–8.33 ppm, cyclopentane CH at δ 2.43–3.18 ppm) and carbon backbone .
- LC-MS : Confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures, resolving intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs . For example, intermolecular N–H···O bonds stabilize the lattice in related acetamides .
(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies in NMR chemical shifts or LC-MS fragmentation may arise from:
- Tautomerism : The pyrimidinone ring may exhibit keto-enol tautomerism, altering proton environments. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Solvent effects : Compare DMSO-d6 vs. CDCl spectra to identify solvent-induced shifts .
- Crystallographic validation : X-ray diffraction provides definitive bond-length/angle data, resolving ambiguities from spectroscopic methods .
(Advanced) What strategies are recommended for modifying the core structure to enhance pharmacological activity?
Methodological Answer:
Rational design approaches include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability and lipophilicity, as seen in trifluoromethyl-containing analogs .
- Ring expansion : Replace the cyclopentane ring with cyclohepta analogs (e.g., cyclohepta[4,5]thieno[2,3-d]pyrimidine) to modulate steric and electronic properties .
- Bioisosteric replacement : Substitute the thioacetamide group with sulfone or phosphonate moieties to enhance target binding .
(Advanced) How can synthetic yields be improved during scale-up?
Methodological Answer:
- Continuous flow reactors : Minimize thermal degradation by maintaining precise temperature control during exothermic steps .
- Automated platforms : High-throughput screening identifies optimal molar ratios (e.g., 1:1.2 for acetamide intermediates) .
- Advanced purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates, followed by recrystallization for the final product .
(Advanced) What experimental and computational approaches are used to predict bioactivity?
Methodological Answer:
- Target identification : Screen against kinase or protease assays, inspired by cyclopenta[d]pyrimidine derivatives reported in atherosclerosis research .
- Molecular docking : Use software (e.g., AutoDock) to model interactions with targets like cyclooxygenase-2, leveraging the compound’s aromatic and hydrogen-bonding motifs .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with bioactivity data from related compounds .
(Basic) How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for cyclopenta[d]pyrimidine analogs) .
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) in accelerated stability studies (40°C/75% RH) .
- Light sensitivity tests : Store samples in amber vials to prevent photodegradation of the fluorophenyl moiety .
(Advanced) How can researchers address low solubility in aqueous media for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydroxyl or phosphate groups (e.g., via the 3-hydroxypropyl side chain) to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for sustained release .
(Basic) What safety precautions are critical during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic anhydride) .
- First aid : For accidental exposure, rinse skin with soap/water and seek medical evaluation for persistent irritation .
(Advanced) How can researchers validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Gene knockdown (siRNA) : Silence putative targets (e.g., kinases) to confirm pathway-specific effects .
- Metabolic profiling : Use LC-MS/MS to track intracellular metabolite changes (e.g., ATP depletion in cytotoxicity assays) .
- Kinase inhibition assays : Measure IC values against recombinant enzymes (e.g., MAPK or CDK families) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
